molecular formula C10H7ClN2O2 B12911207 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- CAS No. 101080-71-1

2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)-

Cat. No.: B12911207
CAS No.: 101080-71-1
M. Wt: 222.63 g/mol
InChI Key: GLUGEITYGBVXPJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of 1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is C₁₀H₇ClN₂O₂ , with a molecular weight of 222.63 g/mol . Single-crystal X-ray diffraction studies of related pyrimidinedione derivatives reveal that the pyrimidine ring typically adopts a planar conformation, stabilized by intramolecular hydrogen bonding and π-π stacking interactions. For example, in thiazolo[3,2-a]pyrimidine derivatives, the fused pyrimidine ring exhibits a screw-boat conformation, while the thiazole ring remains planar, as observed in triclinic and monoclinic crystal systems.

Key crystallographic parameters for analogous compounds include:

Parameter Value for Thiazolo-Pyrimidine Derivative
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 7.452 Å, b = 9.873 Å, c = 12.341 Å
Dihedral Angle 70.8° (between thiazole and phenyl rings)

In 1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, the 4-chlorophenyl group is expected to occupy an equatorial position relative to the pyrimidine plane, minimizing steric hindrance. The chlorine atom’s electronegativity induces partial positive charges on the phenyl ring, enhancing intermolecular interactions such as C–H···Cl and Cl···π contacts. These interactions contribute to dense crystal packing, as evidenced by Hirshfeld surface analyses showing 20.7% Cl⋯H/H⋯Cl contributions in similar chlorinated derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101080-71-1

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,(H,12,14,15)

InChI Key

GLUGEITYGBVXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)NC2=O)Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Synthesis

A notable method involves a multicomponent reaction where barbituric acid derivatives react with aromatic aldehydes and other nucleophiles under mild conditions to form pyrimidinedione derivatives. Although this method is more commonly applied to pyrano[2,3-d]pyrimidine-2,4-dione derivatives, it provides insight into efficient ring formation and substitution patterns relevant to 1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione synthesis.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Solvent free 8 Trace
2 Dichloromethane 40 8 30
3 Ethyl acetate 70 6 45
4 Water 85 12 40
5 Acetonitrile 75 6 35
6 Methanol Room temp 4 89
7 Ethanol Room temp 4 80
8 Ethanol 70 6 80
9 Methanol 60 6 88
10 Ethanol + Water 1:1 75 6 52
11 Methanol + Water 1:1 75 6 55

This table illustrates solvent and temperature effects on yield, with methanol at room temperature or 60 °C providing the highest yields (~88-89%) for related pyrimidinedione derivatives.

Condensation of 4-Chlorophenyl Precursors with Pyrimidine Derivatives

The classical approach involves the condensation of 4-chlorophenyl-substituted amines or aldehydes with urea or barbituric acid under acidic or basic catalysis to form the pyrimidinedione ring. This method is well-documented in literature from the 1980s and 2010s, showing reliable formation of the target compound with moderate to high yields.

Nucleophilic Substitution and Ring Closure

Another approach includes nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with a pyrimidinedione precursor under controlled conditions, followed by ring closure to form the dihydropyrimidinedione structure. This method allows for selective substitution at the N-1 position and is useful for introducing various substituents on the phenyl ring.

Experimental Conditions and Characterization

  • Reagents: Commercially available 4-chlorobenzaldehyde or 4-chlorophenyl amines, urea, barbituric acid, and catalysts such as piperidine or acid catalysts.
  • Solvents: Methanol, ethanol, acetonitrile, dichloromethane, water, or solvent-free conditions depending on the method.
  • Temperature: Ranges from room temperature to reflux conditions (40–85 °C).
  • Reaction Time: Typically 4–12 hours.
  • Monitoring: Thin-layer chromatography (TLC) for reaction progress.
  • Purification: Recrystallization or chromatographic techniques.
  • Characterization: Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR) including ^1H and ^13C, Mass Spectrometry (MS), and melting point determination confirm structure and purity.

Summary Table of Key Preparation Parameters

Method Starting Materials Catalyst/Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Multicomponent condensation Barbituric acid + aromatic aldehyde Piperidine or base catalyst Methanol/Ethanol 25–70 4–6 80–89 High yield, mild conditions
Condensation 4-Chlorophenyl amine + urea Acid/base catalysis Ethanol/Water 60–85 6–12 Moderate Classical method, moderate yields
Nucleophilic substitution 4-Chlorophenyl halide + pyrimidinedione precursor Base, heat DCM/Acetonitrile 40–75 6–8 Moderate Allows selective substitution

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitric acid, and sulfuric acid are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the aromatic ring or the pyrimidine core.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrimidinediones exhibit significant anticancer properties. For instance:

  • In Vitro Studies : In studies involving human cancer cell lines (e.g., A549 for lung cancer), treatment with this compound resulted in a marked reduction in cell viability. The IC50 values indicated potent activity at micromolar concentrations .
  • Mechanism of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest at the G2/M phase. Additionally, the compound may inhibit key enzymes involved in cancer metabolism and modulate signaling pathways related to cell survival .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

  • Bactericidal Activity : Preliminary studies indicate that compounds with similar structures possess bactericidal effects against both Gram-positive and Gram-negative bacteria. The chlorobenzyl moiety enhances its ability to penetrate bacterial membranes .

Other Biological Activities

Beyond anticancer and antimicrobial activities, 2,4(1H,3H)-Pyrimidinedione derivatives are being studied for their potential in treating neuropsychiatric disorders and other non-oncological diseases .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it versatile for drug development .

Agriculture

Research into the agricultural applications of pyrimidinedione derivatives suggests potential uses as herbicides or fungicides due to their biological activity against plant pathogens .

Material Science

In materials science, the compound's chemical properties can be harnessed to develop new materials with specific functionalities. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for tailored material properties .

In Vitro Studies

A notable study demonstrated the efficacy of 2,4(1H,3H)-Pyrimidinedione in reducing cell viability in human cancer cell lines. The results indicated significant potential as a chemotherapeutic agent.

In Vivo Studies

Animal models using xenograft systems showed that administration of this compound led to reduced tumor growth rates compared to control groups. Histological analyses revealed increased markers of apoptosis in treated tumors .

Compound NameAnticancer ActivityAntimicrobial ActivityOther Activities
2,4(1H,3H)-PyrimidinedioneSignificant reduction in cell viability (IC50 values in micromolar range)Effective against Gram-positive and Gram-negative bacteriaPotential use in neuropsychiatric disorders
Similar Derivative AModerate activity reportedLimited effectivenessNot extensively studied
Similar Derivative BHigh activity against specific cancer typesEffective against certain pathogensPotential anti-inflammatory properties

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to altered cellular processes and therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Pyrimidinedione Core

The position and nature of substituents on the pyrimidinedione core significantly alter biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Features Reference
1-(4-Chlorophenyl)-2,4(1H,3H)-pyrimidinedione N1: 4-chlorophenyl 212.63 (calc.) Base structure for comparison; potential antiviral/antitumor activity
5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-pyrimidinedione N1: 4-chlorophenyl; C3: 4-fluorobenzyl; C5: acetyl 372.79 Enhanced steric bulk; possible kinase inhibition
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-pyrimidinedione) C5: bromo; C6: methyl; N3: 1-methylpropyl 261.12 Herbicidal activity; inhibits photosynthesis in plants
Terbacil (5-Chloro-3-tert-butyl-6-methyluracil) C5: chloro; C6: methyl; N3: tert-butyl 216.67 Pre-emergence herbicide; inhibits cell division
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione N1: 4-chlorophenyl; C4/C6: methyl; thione at C2 266.79 Antibacterial, antitumor, and anti-inflammatory activities
Key Observations:
  • Bioactivity : Thione derivatives (e.g., dihydropyrimidine-2-thione in ) exhibit diverse pharmacological activities, suggesting that sulfur substitution at C2 could modulate target interactions.
  • Agrochemical vs. Pharmaceutical Use : Bromacil and terbacil are herbicides, while fluorobenzyl/acetyl-substituted analogs (e.g., ) are explored for therapeutic applications.

Pharmacological Activities

Antitumor and Antimicrobial Potential
  • The dihydropyrimidine-2-thione analog (1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione) demonstrates antibacterial and antitumor activity, attributed to its planar aromatic system and sulfur atom, which may intercalate DNA or inhibit enzymes like thymidylate synthase .
  • 5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-pyrimidinedione (MW 372.79) is structurally similar to kinase inhibitors, where the acetyl and fluorobenzyl groups may enhance binding to ATP pockets .
Herbicidal Activity
  • Bromacil and terbacil inhibit photosynthesis by blocking electron transport in Photosystem II. Their bulky alkyl groups (e.g., 1-methylpropyl in bromacil) are critical for binding to the D1 protein in chloroplasts .

Physicochemical Properties

Property 1-(4-Chlorophenyl)-2,4-pyrimidinedione Bromacil 5-Acetyl-1-(4-chlorophenyl)-3-fluorobenzyl analog
Water Solubility Low (predicted) 815 mg/L (25°C) Very low (fluorobenzyl increases hydrophobicity)
pKa ~8.5–9.5 (dione protons) 8.9 (measured) ~9.5 (acetyl group may lower acidity)
LogP ~1.8 (estimated) 2.1 ~3.0

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)- (CAS Number: 15533-94-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.65 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione
  • Purity : 97.00% .

The biological activity of 2,4(1H,3H)-pyrimidinedione derivatives is often attributed to their ability to interact with various biological targets. The compound has shown potential in the following areas:

  • Antidiabetic Activity : Some derivatives have been evaluated for their inhibitory effects on Dipeptidyl Peptidase IV (DPP4), an important enzyme in glucose metabolism. For instance, a related compound with a similar structure exhibited an IC50 value of 9.25 µM against DPP4 .
  • Antimicrobial Activity : Pyrimidinediones have been reported to possess antimicrobial properties. In vitro studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities .

Case Studies and Experimental Data

Several studies have investigated the biological activities of pyrimidinedione compounds:

  • Cytotoxicity and Anticancer Activity :
    • A study utilizing the MTT assay demonstrated that compounds with a similar structure to 2,4(1H,3H)-pyrimidinedione exhibited cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed through dose-response curves .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of substituents on the pyrimidinedione core in modulating biological activity. For example, electron-withdrawing groups at specific positions enhanced potency and permeability across cell membranes .
  • Enzyme Inhibition Studies :
    • Inhibitory effects on branched-chain amino acid transaminases (BCATs) were noted for pyrimidinedione derivatives, suggesting potential applications in metabolic disorders .

Table 1: Summary of Biological Activities of Pyrimidinedione Derivatives

CompoundTargetIC50 (µM)Activity Type
Compound ADPP49.25 ± 0.57Antidiabetic
Compound BBCAT1/BCAT2Not specifiedMetabolic Regulation
Compound CBacterial StrainsZone of inhibition: 16 mmAntimicrobial

Table 2: Structure-Activity Relationship Insights

Substituent PositionType of SubstituentEffect on Activity
Position 6Electron-withdrawingIncreased potency
Position 5Electron-donatingDecreased potency

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-chlorophenyl)-substituted pyrimidinedione derivatives, and how can reaction yields be optimized?

The synthesis of 1-(4-chlorophenyl)-pyrimidinedione derivatives typically involves cyclocondensation reactions. A common approach is the Biginelli-like reaction, where substituted urea/thiourea reacts with β-keto esters and aldehydes under acidic conditions. For example, using 4-chlorobenzaldehyde, ethyl acetoacetate, and urea in ethanol with HCl catalysis can yield the target compound. Optimization strategies include:

  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) or ionic liquids to enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield .

Q. How can the structural identity of 1-(4-chlorophenyl)-2,4-pyrimidinedione be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal lattice to confirm the chlorophenyl substitution pattern and hydrogen-bonding networks (e.g., N–H···O interactions in the pyrimidinedione ring) .
  • NMR spectroscopy : 1^1H NMR should show characteristic peaks for the chlorophenyl aromatic protons (~7.4–7.6 ppm) and pyrimidinedione NH protons (~10–12 ppm).
  • Mass spectrometry (HRMS) : Validate the molecular ion peak [M+H]+^+ with <2 ppm error .

Q. What purification techniques are most effective for isolating 1-(4-chlorophenyl)-pyrimidinedione from reaction mixtures?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aldehydes and urea derivatives.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of 1-(4-chlorophenyl)-pyrimidinedione with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. For example, electron-withdrawing groups (e.g., –CF3_3) on the chlorophenyl ring increase electrophilicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis.
  • Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy pathways for complex multi-step syntheses .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrimidinedione derivatives?

  • Cross-validation : Compare experimental 13^{13}C NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 16).
  • Dynamic NMR (DNMR) : Detect tautomeric equilibria or conformational changes that cause peak splitting.
  • Variable-temperature XRD : Identify thermal motion artifacts or disorder in crystal structures .

Q. How do substituents on the chlorophenyl ring influence the photophysical properties of pyrimidinedione derivatives?

  • Electron-donating groups (e.g., –OCH3_3) : Redshift UV-Vis absorption due to extended π-conjugation.
  • Electron-withdrawing groups (e.g., –NO2_2) : Increase fluorescence quenching via intramolecular charge transfer (ICT).
  • Time-resolved spectroscopy : Measure excited-state lifetimes to correlate substituent effects with quantum yields .

Q. What mechanistic insights explain regioselectivity in the alkylation of 1-(4-chlorophenyl)-pyrimidinedione?

  • Nucleophilic attack preference : Alkylation occurs at N3 due to lower steric hindrance compared to N1.
  • Solvent effects : Polar aprotic solvents stabilize transition states for N3 alkylation (e.g., DMF vs. THF).
  • Kinetic vs. thermodynamic control : High-temperature conditions favor thermodynamically stable N1-alkylated products .

Methodological Notes

  • Data Reproducibility : Always report solvent purity, catalyst loading, and crystallographic refinement parameters (e.g., R-factors) to enable replication .
  • Advanced Instrumentation : Synchrotron XRD or cryo-electron microscopy may be required for highly disordered crystals .

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